molecular formula C24H14N6O6S3 B2695443 N2,N5-bis(4-(4-nitrophenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide CAS No. 476355-41-6

N2,N5-bis(4-(4-nitrophenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide

Cat. No.: B2695443
CAS No.: 476355-41-6
M. Wt: 578.59
InChI Key: UZVMYJJHPWATOL-UHFFFAOYSA-N
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Description

N2,N5-bis(4-(4-nitrophenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide is a synthetic organic compound designed for research and development purposes. This molecule features a central thiophene-2,5-dicarboxamide core symmetrically functionalized with 4-(4-nitrophenyl)thiazole groups. The integration of thiophene, thiazole, and nitroaryl motifs is of significant interest in medicinal chemistry, as these heterocycles are commonly associated with diverse biological activities. Compounds containing thiophene and thiadiazole rings have been investigated as scaffolds for novel therapeutic agents with potential anticancer properties, showing activity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines in preclinical studies . Furthermore, thiazole derivatives have demonstrated promising in vitro antimicrobial efficacy against Gram-positive bacteria, including methicillin-resistant and linezolid-resistant Staphylococcus aureus (MRSA), as well as vancomycin-resistant Enterococcus faecium (VRE) . The presence of the nitroaryl group can be crucial for anti-infective activity, as seen in other antimicrobial agents where this moiety contributes to the mechanism of action . Researchers can explore this compound as a key intermediate or a potential pharmacophore in the design of new small-molecule inhibitors. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-N,5-N-bis[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14N6O6S3/c31-21(27-23-25-17(11-37-23)13-1-5-15(6-2-13)29(33)34)19-9-10-20(39-19)22(32)28-24-26-18(12-38-24)14-3-7-16(8-4-14)30(35)36/h1-12H,(H,25,27,31)(H,26,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVMYJJHPWATOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14N6O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N5-bis(4-(4-nitrophenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Thiazole Rings: The thiazole rings can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Nitration of Phenyl Rings: The phenyl rings are nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the para positions.

    Coupling Reactions: The thiazole and nitrophenyl intermediates are then coupled to the thiophene-2,5-dicarboxamide core using amide bond formation reactions, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to improve reaction rates and selectivity.

    Purification Techniques: Employing crystallization, chromatography, and recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N2,N5-bis(4-(4-nitrophenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over palladium on carbon (Pd/C) or sodium dithionite.

    Substitution: Electrophilic aromatic substitution can occur at the phenyl rings, particularly at positions ortho to the nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with Pd/C or sodium dithionite (Na2S2O4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Conversion of nitro groups to amino groups, yielding diamino derivatives.

    Substitution: Halogenated derivatives with bromine or chlorine substituents.

Mechanism of Action

The mechanism by which N2,N5-bis(4-(4-nitrophenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide exerts its effects involves:

    Molecular Targets: Interaction with enzymes and receptors, particularly those involved in oxidative stress and cellular signaling pathways.

    Pathways Involved: Modulation of pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Bis-Thiazolyl Thiophenedicarboxamide Derivatives

The following table summarizes key analogs of the target compound, highlighting structural variations and their implications:

Compound Name & CAS Substituents on Thiazole Rings Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
N2,N5-bis(4-(4-nitrophenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide (476355-41-6) 4-(4-nitrophenyl) C24H14N6O6S3 578.60 High electron-withdrawing capacity; potential sensor or catalyst
N2,N5-bis[4-(4-phenoxyphenyl)thiazol-2-yl]thiophene-2,5-dicarboxamide 4-(4-phenoxyphenyl) C36H24N4O4S3 684.88 Enhanced hydrophobicity; possible use in organic electronics
N2,N5-bis(4,5-diphenylthiazol-2-yl)thiophene-2,5-dicarboxamide (476355-36-9) 4,5-diphenyl C36H24N4O2S3 640.80 Improved π-π stacking interactions; studied for luminescence
N2,N5-bis(6-ethoxybenzothiazol-2-yl)thiophene-2,5-dicarboxamide (476355-45-0) 6-ethoxybenzothiazole C24H20N4O4S3 524.64 Increased solubility in polar solvents; biological screening candidate
N2,N5-bis(4,5,6,7-tetrahydrobenzothiazol-2-yl)thiophene-2,5-dicarboxamide (476355-50-7) 4,5,6,7-tetrahydrobenzothiazole C20H20N4O2S3 444.59 Reduced steric hindrance; potential for anion binding

Key Observations :

  • Electron-withdrawing vs. Electron-donating groups: The nitro groups in the target compound enhance electrophilicity compared to ethoxy (electron-donating) or phenoxy (moderately electron-withdrawing) substituents. This makes it more reactive in charge-transfer interactions .
  • Solubility : Ethoxy and tetrahydrobenzothiazole analogs exhibit better solubility in organic solvents due to reduced crystallinity, whereas nitro-substituted derivatives may require polar aprotic solvents .
  • Biological relevance: While direct biological data for the target compound is absent, analogs like N3,N5-bis{1-[(4-methyl-1-oxopentan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl}pyridine-3,5-dicarboxamide (IC50 ~ 10 µM in MCF-7 cells) suggest that bis-carboxamide scaffolds with aromatic heterocycles exhibit cytotoxic activity .

Comparison with Pyrrole- and Pyridine-Dicarboxamide Analogs

  • Pyrrole-dicarboxamides (e.g., N2,N5-bis(6-methylpyridin-2-yl)-3,4-diphenylpyrrole-2,5-dicarboxamide): These compounds, such as those reported in Molecules (2015), feature a pyrrole core instead of thiophene. They demonstrate strong anion-binding capabilities (e.g., Cl⁻, NO3⁻) due to the planar pyrrole ring and hydrogen-bonding amide groups. In contrast, the thiophene core in the target compound may prioritize π-conjugation over anion recognition .
  • Pyridine-dicarboxamides (e.g., N3,N5-bis{1-[(furan-2-ylmethylene)hydrazinyl]propan-2-yl}pyridine-3,5-dicarboxamide):
    Pyridine-based analogs often exhibit tautomerism and intramolecular hydrogen bonding, as seen in IR and NMR studies . The thiophene analog lacks this tautomeric flexibility but offers greater thermal stability due to sulfur’s electron-delocalizing effects .

Comparison with Triazole and Imine Derivatives

  • 1,2,4-Triazole-thiones (e.g., 5-(4-sulfonylphenyl)-4-(2,4-difluorophenyl)-1,2,4-triazole-3-thiones):
    These compounds, synthesized via cyclization of hydrazinecarbothioamides , prioritize sulfur-mediated reactivity (e.g., alkylation at the thione sulfur). The target compound’s thiazole-thiophene system lacks equivalent tautomerism but provides a more rigid scaffold for crystal engineering .

  • Imine-thiadiazole hybrids (e.g., (5E,6E)-N2,N5-bis(4-(diphenylamino)benzylidene)-1,3,4-thiadiazole-2,5-diamine): Imine linkages introduce redox-active properties, whereas the target compound’s amide bonds favor hydrolytic stability and hydrogen-bonding networks .

Biological Activity

N2,N5-bis(4-(4-nitrophenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines thiazole and thiophene moieties with nitrophenyl groups. Its molecular formula is C18H14N4O4S2C_{18}H_{14}N_4O_4S_2, and it has a molecular weight of approximately 402.45 g/mol. The presence of the nitrophenyl group suggests potential electron-withdrawing properties, which can influence its biological activity.

Antitumor Activity

Research indicates that derivatives of thiazole and thiophene compounds often exhibit antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis or disrupting cellular signaling pathways. A notable study demonstrated that thiazole derivatives could effectively inhibit tumor growth in various cancer cell lines, suggesting that this compound may share this capability .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are known for their effectiveness against various bacterial and fungal strains. In vitro assays have shown that certain thiazole-based compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer cell metabolism or microbial survival.
  • DNA Interaction : Some thiazole derivatives interact with DNA, leading to the disruption of replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.

Study 1: Antitumor Efficacy

A study conducted on a series of thiazole derivatives revealed that compounds with nitro substitutions exhibited enhanced cytotoxicity against human cancer cell lines. The study utilized MTT assays to evaluate cell viability and found that this compound significantly reduced cell viability in a dose-dependent manner.

Study 2: Antimicrobial Activity

In another investigation, a library of thiazole derivatives was screened for antimicrobial activity against E. coli and C. albicans. Results indicated that compounds with similar structural motifs to this compound displayed potent inhibitory effects, suggesting that this compound may also exhibit significant antimicrobial properties .

Data Table: Summary of Biological Activities

Activity TypeAssessed CompoundResult
AntitumorN2,N5-bis(4-(4-nitrophenyl)thiazol-2-yl)...Significant reduction in cell viability
AntimicrobialVarious thiazole derivativesEffective against E. coli and C. albicans
Enzyme InhibitionThiazole derivativesInhibition of key metabolic enzymes

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